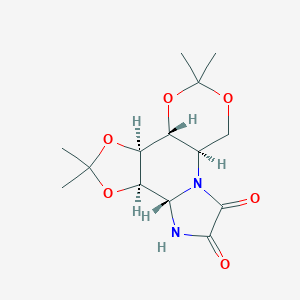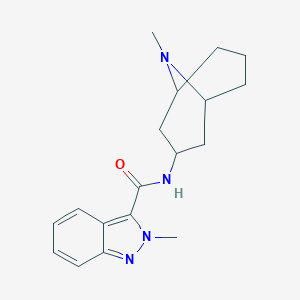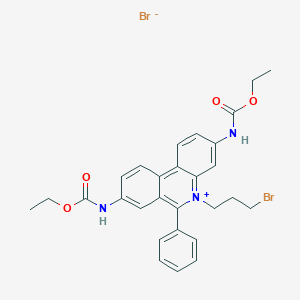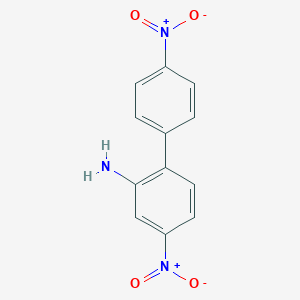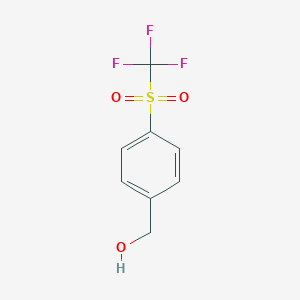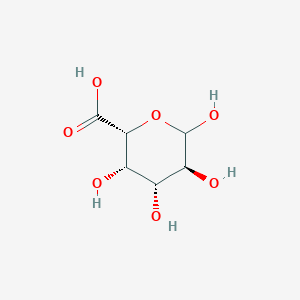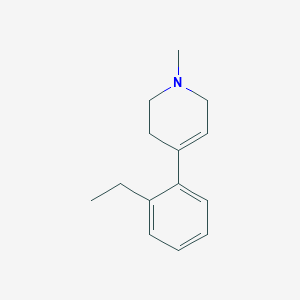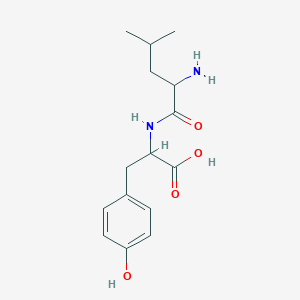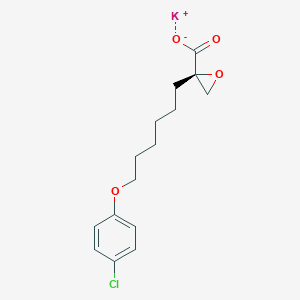
R-(+)-依托莫西 羧酸钾盐
描述
R-(+)-Etomoxir Carboxylate, Potassium Salt: is a biochemical compound with the molecular formula C15H8ClKO4 and a molecular weight of 336.85 g/mol . This compound is primarily used in proteomics research and is known for its role as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid metabolism .
科学研究应用
R-(+)-Etomoxir Carboxylate, Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies of fatty acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions such as diabetes and heart disease.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
Target of Action
Etomoxir potassium salt, also known as R-(+)-Etomoxir Carboxylate, is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) . CPT-1 is a key rate-limiting enzyme of fatty acid oxidation (FAO) located on the inner face of the outer mitochondrial membrane .
Mode of Action
Etomoxir interacts with CPT-1’s catalytic site irreversibly . The actual inhibitor, ®-(+)-etomoxir-Coenzym A ester, is formed in an intracellular process . This interaction prevents the formation of acyl carnitines, a step necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria . This step is essential to the production of ATP from fatty acid oxidation .
Biochemical Pathways
Etomoxir primarily affects the fatty acid oxidation (FAO) pathway . By inhibiting CPT-1, Etomoxir disrupts the transport of long-chain fatty acids into the mitochondria, thereby interrupting the FAO pathway . This results in a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels . These effects can be explained by the inhibition of long-chain fatty acid oxidation, which results in a depression of ketogenesis and gluconeogenesis in the liver, and via disinhibition of the pyruvate dehydrogenase in an activation of glucose oxidation in the muscle .
Pharmacokinetics
It is noted that the sodium salt of (+)-etomoxir is water-soluble , which may influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of Etomoxir potassium salt can be influenced by various environmental factors within the tumor microenvironment (TME), which encompass gradients of nutrient and oxygen levels, tissue vascularization, heterocellular interactions, and systemic factors
生化分析
Biochemical Properties
R-(+)-Etomoxir Carboxylate, Potassium Salt is a carboxylate salt . Carboxylate ions can be formed by deprotonation of carboxylic acids . The negative charge that is left after deprotonation of the carboxyl group is delocalized between the two electronegative oxygen atoms in a resonance structure . This delocalization of the electron means that both of the oxygen atoms are less strongly negatively charged .
Cellular Effects
R-(+)-Etomoxir Carboxylate, Potassium Salt is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the inner face of the outer mitochondrial membrane . This inhibition prevents the formation of acyl carnitines, a step that is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria . This step is essential to the production of ATP from fatty acid oxidation .
Molecular Mechanism
The actual inhibitor – R-(+)-Etomoxir-Coenzym A ester – is formed in an intracellular process . The middle inhibitor concentration for the inhibition of the CPT-1 in the liver, heart, and muscle mitochondria of rats lies in between 5 and 20 nmol/l (for rac-Etomoxir), depending on the animal’s state of metabolism (fed or fasting) .
Temporal Effects in Laboratory Settings
R-(+)-Etomoxir Carboxylate, Potassium Salt is a solid substance that is soluble in methanol and water . It should be stored at 4° C
Metabolic Pathways
R-(+)-Etomoxir Carboxylate, Potassium Salt is involved in the metabolic pathway of fatty acid oxidation . It inhibits the enzyme carnitine palmitoyltransferase-1 (CPT-1), which is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria .
Transport and Distribution
R-(+)-Etomoxir Carboxylate, Potassium Salt is transported into the mitochondria where it inhibits the enzyme carnitine palmitoyltransferase-1 (CPT-1)
Subcellular Localization
R-(+)-Etomoxir Carboxylate, Potassium Salt localizes to the inner face of the outer mitochondrial membrane where it inhibits the enzyme carnitine palmitoyltransferase-1 (CPT-1)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Etomoxir Carboxylate, Potassium Salt involves the reaction of carboxylic acids with strong bases such as potassium hydroxide. The carboxylic acid group is deprotonated by the base, resulting in the formation of the carboxylate salt . The reaction is typically carried out in a solvent such as methanol or water, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of R-(+)-Etomoxir Carboxylate, Potassium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: R-(+)-Etomoxir Carboxylate, Potassium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
相似化合物的比较
Etomoxir: The racemic mixture of the compound, which includes both R-(+)- and S-(-)-enantiomers.
Oxfenicine: Another CPT-1 inhibitor with a similar mechanism of action.
Perhexiline: A compound that also inhibits fatty acid oxidation but through a different mechanism.
Uniqueness: R-(+)-Etomoxir Carboxylate, Potassium Salt is unique due to its high specificity and irreversible inhibition of CPT-1. Unlike other similar compounds, it forms a covalent bond with the enzyme, leading to prolonged inhibition even after the compound is no longer present in the system .
属性
IUPAC Name |
potassium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBGJSPIXZAHCU-XFULWGLBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClKO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635752 | |
| Record name | Potassium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132308-39-5 | |
| Record name | Etomoxir free acid potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132308395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETOMOXIR FREE ACID POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622EG6HR3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


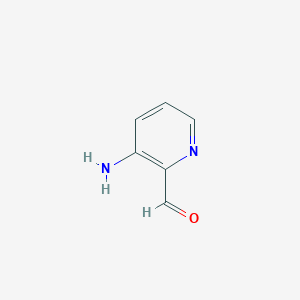
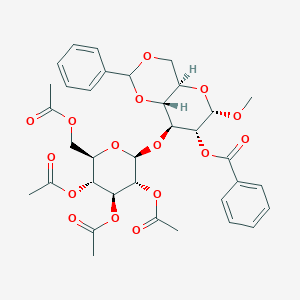

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
